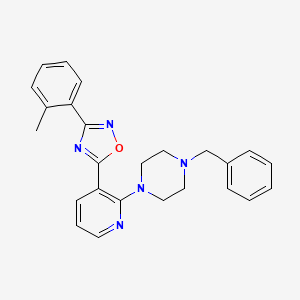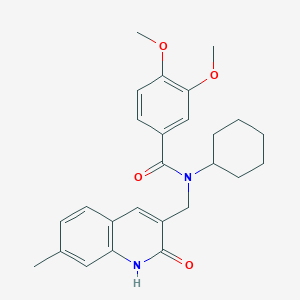
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is a chemical compound that has been studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been shown to have a variety of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival. It has also been shown to modulate the activity of several signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has a variety of interesting biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival, including topoisomerase II, protein kinase C, and histone deacetylase. It has also been shown to modulate the activity of several signaling pathways that are involved in cell growth and survival, including the MAPK/ERK pathway and the PI3K/Akt pathway.
In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory diseases. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another advantage is its interesting biochemical and physiological effects, which make it a useful tool for studying cell signaling pathways and enzyme activity.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in some experiments. Another limitation is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials.
Another area of interest is its mechanism of action. Further studies are needed to fully understand how it inhibits the activity of enzymes and modulates signaling pathways.
Finally, there is potential for the development of new analogs of this compound that may have improved solubility and/or efficacy. Further studies are needed to explore the structure-activity relationship of this compound and its analogs.
Métodos De Síntesis
The synthesis method for N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves several steps. First, 3,4-dimethoxybenzaldehyde is reacted with cyclohexylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to form the amine. Next, 2-hydroxy-7-methylquinoline is reacted with formaldehyde and the resulting imine is reduced with sodium borohydride to form the corresponding amine. Finally, the two amines are reacted together with benzoyl chloride to form the target compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been studied for a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. It has been shown to have antiproliferative activity against several cancer cell lines, including breast, ovarian, and lung cancer cells. In addition, it has been shown to induce apoptosis in cancer cells.
Another area of interest is its potential as a treatment for neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory diseases.
Propiedades
IUPAC Name |
N-cyclohexyl-3,4-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-17-9-10-18-14-20(25(29)27-22(18)13-17)16-28(21-7-5-4-6-8-21)26(30)19-11-12-23(31-2)24(15-19)32-3/h9-15,21H,4-8,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUAADMGJYJERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B7697572.png)
![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7697579.png)
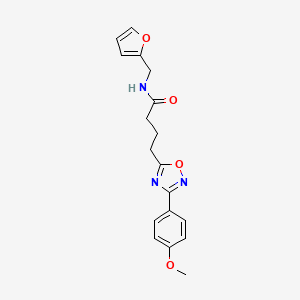
![N-(4-bromophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697599.png)

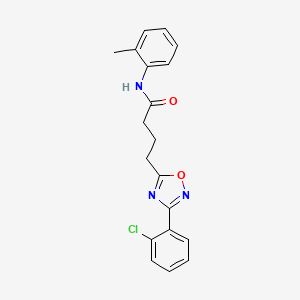
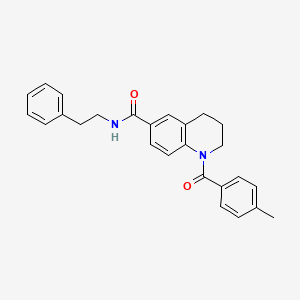
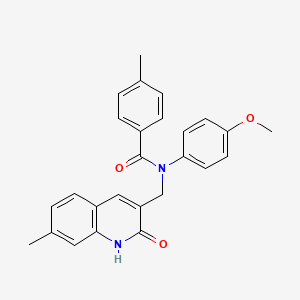
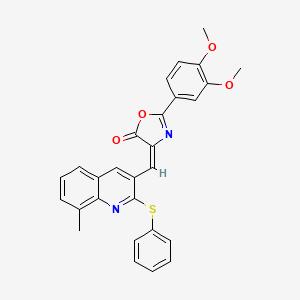
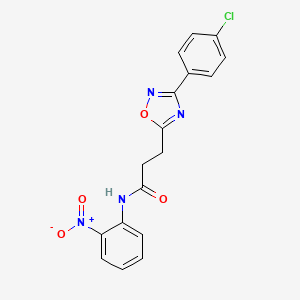
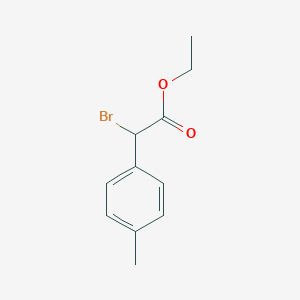

![2-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697681.png)
